![molecular formula C13H16N2O2S B2580840 tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate CAS No. 2225142-05-0](/img/structure/B2580840.png)
tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The mechanism of action of tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate involves the binding of the compound to the active site of the target enzyme, thereby inhibiting its activity. The binding is usually mediated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme residues.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, depending on the target enzyme and the cellular context. For instance, the compound has been found to induce apoptosis in cancer cells by inhibiting the activity of protein kinases that are involved in cell survival pathways. It has also been shown to reduce inflammation by inhibiting the activity of phosphodiesterases that are involved in the degradation of cyclic nucleotides, which are important signaling molecules in the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate in lab experiments is its potent inhibitory activity against various enzymes, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using the compound is its relatively low solubility in aqueous solutions, which can affect its bioavailability and potency.
Direcciones Futuras
There are several future directions for the use of tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate in scientific research. One of the directions is the development of novel therapeutics for diseases such as cancer and inflammatory disorders by targeting the enzymes that are inhibited by the compound. Another direction is the use of the compound as a tool for studying the role of these enzymes in various cellular processes, which could lead to a better understanding of the underlying mechanisms of these diseases. Additionally, the compound could be used in material science for the development of novel materials with unique properties.
Métodos De Síntesis
The synthesis of tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate involves the reaction of thieno[3,2-b]pyridine-7-carboxylic acid with tert-butyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in anhydrous conditions and under inert atmosphere to prevent any unwanted side reactions.
Aplicaciones Científicas De Investigación
Tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes, including protein kinases, phosphodiesterases, and histone deacetylases. These enzymes play crucial roles in various cellular processes and are often dysregulated in diseases such as cancer, inflammatory disorders, and neurodegenerative diseases. Therefore, the inhibition of these enzymes by this compound could lead to the development of novel therapeutics for these diseases.
Propiedades
IUPAC Name |
tert-butyl N-methyl-N-thieno[3,2-b]pyridin-7-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2,3)17-12(16)15(4)10-5-7-14-9-6-8-18-11(9)10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVBWAWZELSKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C2C(=NC=C1)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


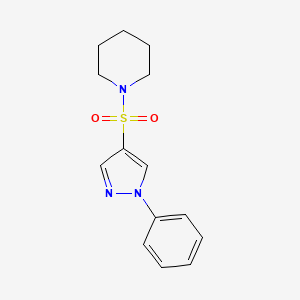
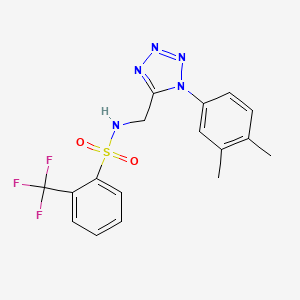

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)
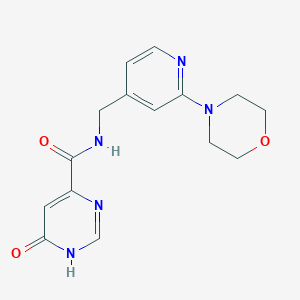
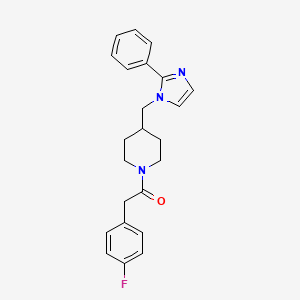
![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2580769.png)
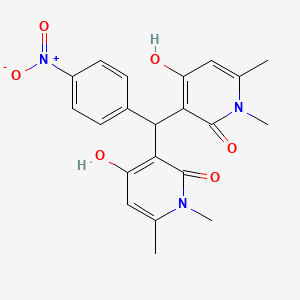
![2,6-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2580772.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2580773.png)
![2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide](/img/structure/B2580774.png)
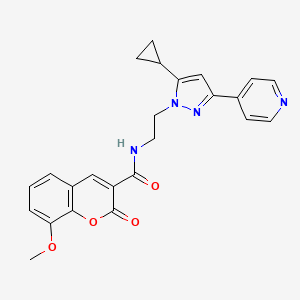
![6-[4-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2580779.png)